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molecular formula C11H9ClN2 B3108732 4-Benzyl-2-chloro-pyrimidine CAS No. 168150-96-7

4-Benzyl-2-chloro-pyrimidine

Cat. No. B3108732
M. Wt: 204.65 g/mol
InChI Key: RWGQDQJALINEME-UHFFFAOYSA-N
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Patent
US06319922B1

Procedure details

The title compound (quantitiative yield) was prepared from benzyl bromide (1.71 g, 1.19 ml, 10 mmol) and 2,4-dichloropyrimidine (1.49 g, 10 mmol) in a similar manner to Intermediate 2, and was used without purification.
Quantity
1.19 mL
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[CH:12][N:11]=1>>[Cl:9][C:10]1[N:15]=[C:14]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:13]=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
1.19 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1.49 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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